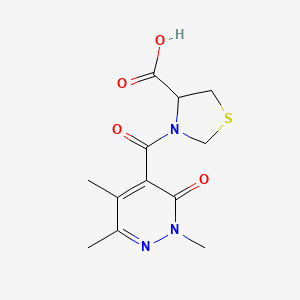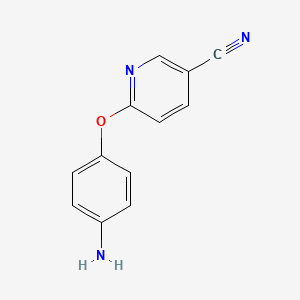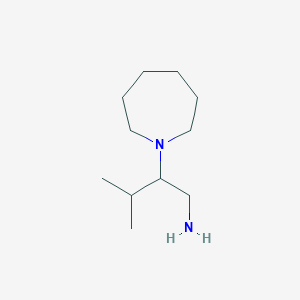![molecular formula C8H7N3O2 B1523304 7-Methyl-6-nitro-imidazo[1,2-a]pyridine CAS No. 960505-77-5](/img/structure/B1523304.png)
7-Methyl-6-nitro-imidazo[1,2-a]pyridine
Overview
Description
7-Methyl-6-nitro-imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 960505-77-5 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A review on the synthesis of this scaffold has reported that it can be synthesized from easily available chemicals .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions have been employed in the synthesis of this scaffold .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Imidazo[1,2-a]pyridines, including derivatives like 7-Methyl-6-nitro-imidazo[1,2-a]pyridine, can be synthesized through various methods. One approach involves a one-pot, room temperature, reagent-free reaction, demonstrating excellent yield and regioselectivity (Nair, Mobin, & Namboothiri, 2012).
Heterocyclic System Synthesis : A study reports the one-pot synthesis of a highly fluorescent heterocyclic system involving the nucleophilic substitution of hydrogen in the nitro derivative of imidazo[1,2-a]pyridine (Rahimizadeh, Pordel, Ranaei, & Bakavoli, 2012).
Crystal Structures and Charge Distributions : The insertion of a nitro group in imidazo[1,2-a]pyridines affects electron density distribution, as observed in X-ray structural investigations (Tafeenko, Paseshnichenko, & Schenk, 1996).
Potential Therapeutic Applications
Therapeutic Agents Development : The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry for its applications in developing anticancer, antimicrobial, antiviral, and other therapeutic agents. This scaffold is represented in various marketed preparations (Deep et al., 2016).
Antitumor Activity : Research on derivatives of imidazo[1,2-a]pyridines, such as 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine, showed promising activity in inhibiting the growth of various leukemia cell lines (Cristalli et al., 1987).
Chemical-Genetic Profiling
- Target Pathways in Cells : Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines target essential cellular processes conserved between yeast and human cells. Subtle structural changes in these compounds can significantly alter their intracellular targeting and effects (Yu et al., 2008).
Mechanism of Action
Target of Action
Compounds with imidazo[1,2-a]pyridine core have been known to interact with various targets in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of compounds with similar structures can be influenced by various factors, including their lipophilicity and water solubility .
Result of Action
Compounds with similar structures have shown signs of apoptosis at certain concentrations .
Future Directions
Imidazo[1,2-a]pyridine analogues have shown significant potential in various research areas, from materials science to pharmaceutical field . They have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . Therefore, the future directions for 7-Methyl-6-nitro-imidazo[1,2-a]pyridine could involve further exploration of its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
7-Methyl-6-nitro-imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and efflux pumps .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target sites.
properties
IUPAC Name |
7-methyl-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-4-8-9-2-3-10(8)5-7(6)11(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWKOXBDNMSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)

![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)

![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)




![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)
